Product packaging for 2-(Anthracen-2-YL)propane-2-peroxol(Cat. No.:CAS No. 880643-79-8)

2-(Anthracen-2-YL)propane-2-peroxol

Cat. No.: B3292773
CAS No.: 880643-79-8
M. Wt: 252.31 g/mol
InChI Key: ICFDKXQIBJAJOV-UHFFFAOYSA-N
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Description

2-(Anthracen-2-YL)propane-2-peroxol (CAS 1415564-76-9) is an organic compound with the molecular formula C17H16O2. This reagent combines an anthracene moiety, a polycyclic aromatic hydrocarbon known for its photophysical properties , with a propane-2-peroxol (tert-butyl hydroperoxide-like) functional group, which is widely recognized in organic synthesis as an oxidizing agent . The anthracene group is a component in the synthesis of various derivatives, including those explored for their potential in material science, such as organic photoconductors and scintillants . The peroxol group is a key feature in initiators for free radical reactions and polymerization processes . This combination suggests potential applications in specialized organic synthesis, particularly in oxidation reactions or as a building block for more complex molecular architectures. As a high-purity research chemical, it is essential for developing new materials and catalytic processes in laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O2 B3292773 2-(Anthracen-2-YL)propane-2-peroxol CAS No. 880643-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroperoxypropan-2-yl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-17(2,19-18)16-8-7-14-9-12-5-3-4-6-13(12)10-15(14)11-16/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFDKXQIBJAJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722883
Record name 2-(Anthracen-2-yl)propane-2-peroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880643-79-8
Record name 2-(Anthracen-2-yl)propane-2-peroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Anthracen 2 Yl Propane 2 Peroxol and Analogous Structures

Strategies for Tertiary Hydroperoxide Synthesis

The introduction of a tertiary hydroperoxide group is a critical step and can be achieved through several distinct synthetic strategies. These methods vary in their precursors and reaction mechanisms, offering different advantages in terms of selectivity and reaction conditions.

Alkylation Approaches for Peroxide Moiety Introduction

One of the most direct methods for the synthesis of tertiary hydroperoxides involves the alkylation of hydrogen peroxide or its derivatives. This approach typically utilizes a tertiary alcohol as the precursor, which undergoes an acid-catalyzed reaction with hydrogen peroxide. For the synthesis of 2-(anthracen-2-yl)propane-2-peroxol, this would involve the precursor 2-(anthracen-2-yl)propan-2-ol. The reaction is generally carried out in the presence of a strong acid catalyst, such as perchloric acid, in a suitable solvent like glacial acetic acid. electronicsandbooks.com The mechanism involves the protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack of hydrogen peroxide on the resulting carbocation.

Alternatively, gem-dihydroperoxides can serve as precursors to tertiary hydroperoxides through a two-fold alkylation process followed by hydrolysis. beilstein-journals.org However, the direct two-fold alkylation with a tertiary electrophile has proven to be challenging. beilstein-journals.org The synthesis of primary and secondary alkyl hydroperoxides has been successfully demonstrated using this method with primary and secondary triflates as alkylating agents. beilstein-journals.org

A method for preparing tert-butyl hydroperoxide involves mixing sulfuric acid, hydrogen peroxide, and phosphotungstic acid, followed by the addition of tert-butyl alcohol. google.com This highlights the use of mixed acid systems to facilitate the formation of tertiary hydroperoxides.

Photooxygenation Pathways Leading to Anthracenyl Endoperoxides and Subsequent Transformations

Photooxygenation presents a powerful method for the introduction of oxygen into unsaturated systems, including anthracenes. This process typically involves the reaction of the aromatic substrate with singlet oxygen (¹O₂), which can be generated photochemically using a sensitizer. rsc.orgnih.gov Anthracene (B1667546) and its derivatives readily undergo [4+2] cycloaddition with singlet oxygen to form endoperoxides. nih.govnih.govnih.govacs.org The formation of these endoperoxides is a reversible process, and they can release singlet oxygen upon heating or further irradiation. nih.govnih.gov

The stability and subsequent reactivity of the endoperoxide are influenced by the substituents on the anthracene ring. nih.gov While some anthracene endoperoxides can be isolated, others are labile and undergo further transformations. nih.govnih.gov One such transformation is the rearrangement to form other oxygenated products. For instance, the reduction of anthracene endoperoxides can lead to the formation of 9,10-dihydroxyanthracene derivatives. nih.gov In some cases, instead of the expected endoperoxide, a chiral hydroperoxide has been isolated from the photooxygenation of an anthracene carboxyimide, suggesting a more complex reaction pathway can occur. nih.gov

The rearrangement of allylic hydroperoxides, known as the Schenck rearrangement, is a well-established process that proceeds via a homolytic mechanism. researchgate.net This type of rearrangement could potentially be a pathway to convert an initial oxygenated anthracene species into a more stable hydroperoxide product.

Metal-Catalyzed Peroxidation Routes and Their Stereocontrol

Metal-catalyzed reactions offer an alternative and often more controlled approach to the peroxidation of organic molecules. The oxidation of anthracene to anthraquinone (B42736) using tert-butylhydroperoxide (TBHP) in the presence of a rhodium catalyst, RhCl(PPh₃)₃, has been reported to proceed in high yield. nih.gov This demonstrates the feasibility of using metal complexes to mediate the reaction between an anthracene core and a peroxide source.

The oxidation of alkylaromatics, which is directly relevant to the synthesis of this compound from 2-isopropylanthracene, can be achieved using various metal catalysts. Iron, manganese, and ruthenium complexes have been shown to catalyze the peroxidation of alkylaromatics with TBHP. nih.gov The mechanism of these reactions can be complex, but they often involve the formation of a metal-oxo or metal-peroxo species as the active oxidant. acsgcipr.org

The selective oxidation of tertiary C-H bonds is a significant challenge in organic synthesis. However, iron-catalyzed azidation of tertiary C-H bonds has been demonstrated, suggesting that selective functionalization at such positions is achievable with the appropriate catalytic system. nih.gov While this is for an azidation reaction, it provides a precedent for metal-catalyzed functionalization of tertiary C-H bonds, which could potentially be adapted for peroxidation.

Furthermore, the oxidation of 9-alkylanthracenes has been studied using various systems, including cytochrome P450 and iron porphyrin models. nih.gov These studies provide insights into the different mechanistic pathways that can lead to the oxidation of the alkyl side chain. The oxidation of anthracene itself by hydroxyl radicals generated from an iron(III)-porphyrin complex and hydrogen peroxide has also been investigated, leading to the formation of anthraquinone. nih.govmdpi.com

Precursor Synthesis and Selective Functionalization of Anthracene Derivatives

The synthesis of the target molecule is critically dependent on the availability of a suitably substituted anthracene precursor, in this case, 2-isopropylanthracene or a related derivative.

Classical and Contemporary Methodologies for Substituted Anthracenes

The synthesis of substituted anthracenes can be achieved through a variety of classical and modern synthetic methods.

Classical Methods:

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for introducing substituents onto aromatic rings, including anthracene. beilstein-journals.orgbeilstein-journals.org The acetylation of anthracene, for instance, has been studied in different solvents, leading to varying regioselectivity. researchgate.netrsc.org

Elbs Reaction: This reaction involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones to form anthracenes. beilstein-journals.org

Haworth Synthesis: This multi-step method involves the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride, followed by reduction and cyclization to form the anthracene core. rsc.org

Contemporary Methods:

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on metal-catalyzed reactions. The Suzuki cross-coupling reaction, for example, has been used to synthesize 9-bromo-10-(naphthalen-2-yl)anthracene from 9-bromoanthracene (B49045) and naphthalene-2-boronic acid. nih.gov

[2+2+2] Cyclotrimerization Reactions: Cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes provides a powerful route to substituted anthracenes. electronicsandbooks.com

Intramolecular Cyclization: Acid-catalyzed intramolecular Friedel-Crafts cyclization is a widely used method for constructing the anthracene framework. beilstein-journals.org

Regioselective Functionalization at the Propane-2-yl Position

The synthesis of this compound necessitates the presence of an isopropyl or a related precursor group at the 2-position of the anthracene ring.

One direct approach to introduce the isopropyl group is through Friedel-Crafts alkylation . The alkylation of anthracene with 2-chloropropane (B107684) catalyzed by the ionic liquid [Bmim]Cl-AlCl₃ has been investigated. The study optimized the reaction conditions to achieve a good yield and selectivity for 2-isopropylanthracene.

ParameterOptimal ConditionYield of 2-isopropylanthraceneSelectivity for 2-isopropylanthracene
Reaction Temperature30°C69.2%77.1%
Reaction Time4 h
Molar fraction of AlCl₃ in [Bmim]Cl-AlCl₃0.67
Mass ratio of [Bmim]Cl-AlCl₃ to anthracene8:1
Molar ratio of 2-chloropropane to anthracene1.5:1
Table 1: Optimized conditions for the Friedel-Crafts alkylation of anthracene with 2-chloropropane. researchgate.net

The autoxidation of 2-isopropylanthracene is another potential route to the desired hydroperoxide. Autoxidation is a free-radical chain reaction involving oxygen that leads to the formation of hydroperoxides, particularly at activated positions such as the tertiary carbon of an isopropyl group attached to an aromatic ring. wikipedia.org

Development of Novel Synthetic Routes for Hindered Peroxy Compounds

The synthesis of sterically hindered organic peroxides, such as this compound, presents significant challenges due to the inherent instability of the peroxide bond and the steric hindrance around the reaction center. The bulky aromatic anthracene group, coupled with a tertiary carbon center, necessitates the development of specialized synthetic strategies that can overcome these obstacles. Research into the synthesis of analogous hindered structures has yielded several promising methodologies, which can be broadly categorized into oxidation of hydrocarbon precursors, catalyzed reactions with peroxide sources, and nucleophilic substitution pathways.

A primary route for creating aromatic hydroperoxides involves the liquid-phase oxidation of a corresponding alkyl-substituted aromatic compound. acs.org A well-documented industrial analogue is the anthraquinone process for hydrogen peroxide synthesis, which involves the hydrogenation of an alkylanthraquinone to an alkylanthrahydroquinone, followed by oxidation with air to produce hydrogen peroxide and regenerate the starting anthraquinone. sci-hub.box A similar principle can be applied to the direct synthesis of hydroperoxides from dihydroanthracene precursors. For instance, a process has been described where a compound with an anthracene nucleus is first hydrogenated to the corresponding 9,10-dihydroanthracene. This intermediate is then oxidized using gaseous oxygen, often in the presence of a free radical initiator like azobisisobutyronitrile, to form the hydroperoxide. google.com The resulting hydroperoxide can then be treated with an acid catalyst to yield hydrogen peroxide and the parent anthracene compound. google.com

Another significant avenue involves the direct reaction of precursors with a peroxidizing agent, often facilitated by a catalyst. Ketones, for example, can react with hydrogen peroxide in the presence of iodine or rhenium catalysts like Re₂O₇ to form gem-dihydroperoxides. organic-chemistry.org For tertiary alcohols or the corresponding alkenes, acid catalysis is a common strategy. The synthesis of tertiary alkyl organic peroxides can be achieved through a condensation reaction between a tertiary alcohol and a tertiary hydroperoxide in the presence of a catalyst system comprising a mineral acid and a sulfonic acid. google.com Similarly, metal catalysts are employed to facilitate peroxidation. Molybdenum compounds, such as MoO₂(acac)₂, have been shown to catalyze the conversion of ketones and epoxides into their corresponding hydroperoxides with high chemoselectivity using ethereal hydrogen peroxide. organic-chemistry.org Tin tetrachloride (SnCl₄) has also been used to catalyze the ring-opening of substituted oxiranes with hydrogen peroxide to furnish β-hydroxyhydroperoxides. organic-chemistry.org

The development of these routes is critical for accessing novel hindered peroxy compounds for various applications. The table below summarizes findings from research on the synthesis of analogous hindered and cyclic peroxide structures, providing insight into the conditions and yields achievable with different methods.

MethodPrecursor(s)Catalyst/ReagentConditionsProduct TypeYieldReference
Catalytic Oxidation2-Ethylanthraquinoneγ-Aluminium Sesquioxide / H₂O₂75-85°C, 6-10 hoursCarboxylic Acid (from side chain oxidation)94-95% google.com
Free Radical Oxidation9,10-Dihydro-9-methylanthraceneAzobisisobutyronitrile / O₂81°C, 5.25 hoursHydroperoxide~5% (as H₂O₂) google.com
Acid-Catalyzed PeroxidationKetonesIodine / H₂O₂Acetonitrile or Methanolgem-DihydroperoxidesGood organic-chemistry.org
Metal-Catalyzed PeroxidationSubstituted OxiranesSnCl₄ / H₂O₂Ethereal Systemβ-HydroxyhydroperoxidesGood organic-chemistry.org
Metal-Catalyzed Peroxidationα-Pinene-oxideBis(acetylacetonato)dioxomolybdenum(VI) / H₂O₂90 minutes, Diethyl etherHydroxy Hydroperoxide17% mdpi.com
Nucleophilic SubstitutionPhenylmagnesium Bromide + Dibenzoyl Peroxide--Benzoate Ester44% pjsir.org

These novel routes highlight the ongoing efforts to create efficient and selective methodologies for synthesizing complex organic peroxides. While a specific, high-yield synthesis for this compound is not extensively documented in readily available literature, the principles derived from the synthesis of analogous hindered aromatic and tertiary alkyl peroxides provide a strong foundation for its potential preparation. Future work would likely focus on adapting methods such as the metal-catalyzed peroxidation of 2-(anthracen-2-yl)propene or the acid-catalyzed reaction of 2-(anthracen-2-yl)propan-2-ol with a suitable hydroperoxide source.

Reaction Mechanisms and Decomposition Pathways of 2 Anthracen 2 Yl Propane 2 Peroxol

Peroxide Bond Cleavage Dynamics

The dissociation of the peroxide bond (O-O) is the pivotal step in the decomposition of 2-(anthracen-2-yl)propane-2-peroxol. The manner in which this bond breaks—either symmetrically (homolysis) or asymmetrically (heterolysis)—determines the nature of the reactive intermediates formed and the subsequent reaction products.

Homolytic Cleavage Processes and Generation of Radical Species

Under thermal or photolytic conditions, the weak O-O bond in this compound is prone to homolytic cleavage. This process involves the even distribution of the bonding electrons, leading to the formation of two distinct radical species: an anthracenyl-substituted alkoxy radical and a hydroxyl radical. libretexts.org

Reaction: (Anthracen-2-yl)C(CH₃)₂-O-OH → (Anthracen-2-yl)C(CH₃)₂-O• + •OH

The generation of these reactive oxygen species (ROS) is a characteristic feature of peroxide chemistry. nih.govresearchgate.net The resulting radicals are highly reactive and can initiate a cascade of further reactions, such as hydrogen abstraction from other molecules or participation in polymerization processes. researchgate.net The formation of radicals from anthracene (B1667546) derivatives under irradiation is a known phenomenon, leading to various phototoxic effects through the generation of species like singlet oxygen (¹O₂), superoxide (B77818) anions (O₂•⁻), and hydroxyl radicals (•OH). nih.gov The stability of the initial hydroperoxide is a key factor; for instance, this compound is considered thermally unstable, likely decomposing below 100°C, which makes it a useful source of radicals for short-lived processes.

Heterolytic Cleavage Mechanisms and Ionic Pathways

Heterolytic cleavage involves the uneven breaking of the O-O bond, where one oxygen atom retains both bonding electrons, resulting in the formation of ions. libretexts.orgyoutube.com This pathway is less common for hydroperoxides in the absence of a catalyst but can be induced. For peroxides, heterolysis is often facilitated by electron-withdrawing groups within the molecule or by the presence of an acid catalyst, which protonates a peroxide oxygen, weakening the O-O bond and promoting the departure of a stable molecule like water to generate a carbocation. researchgate.netwikipedia.orgcapes.gov.br

In the context of this compound, acid-catalyzed decomposition follows a heterolytic pathway, as detailed in the Hock rearrangement (see Section 3.2). wikipedia.orgresearchgate.net The cleavage is partitioning between heterolysis and homolysis and is significantly affected by the electronic nature of the molecule. capes.gov.br

Influence of Molecular Structure and Electronic Factors on O-O Bond Stability

The stability of the O-O bond is not constant and is significantly modulated by the molecular structure and electronic effects of its substituents. nih.govresearchgate.net

Electronic Effects: The nature of the substituent on the hydroperoxide plays a critical role. Electron-donating groups, like alkyl groups, tend to increase the electron density on the O-O bond, which facilitates homolytic cleavage. capes.gov.br Conversely, electron-withdrawing groups favor heterolytic cleavage. researchgate.netcapes.gov.br The anthracene moiety, a large, conjugated aromatic system, can influence bond stability through its electronic properties. Its ability to delocalize electrons can affect the stability of radical or ionic intermediates formed during decomposition.

Structural Effects: The inherent weakness of the O-O bond is partly due to the inefficient orbital overlap of the oxygen atoms. nih.gov The stability of hydroperoxides can be compared using bond dissociation energies (BDE). For tertiary hydroperoxides like tert-butyl hydroperoxide, a structural analog of this compound, the BDE is a key parameter for stability. researchgate.net The bulky anthracene group can also introduce steric strain that may influence the bond's stability and reactivity.

Below is a table comparing the decomposition temperatures of related compounds, illustrating the influence of the peroxide group on thermal stability.

Compound NameFunctional GroupDecomposition Temperature (°C)Reference
This compoundPeroxol< 100
N,N'-di(anthracen-9-yl)-N,N'-diphenyl-1,4-phenylenediamine (NDHPEA)Ethynyl Linkage> 250

Acid-Catalyzed Decomposition and Rearrangement Mechanisms

In the presence of acid, this compound undergoes a characteristic rearrangement known as the Hock rearrangement. wikipedia.orgresearchgate.net This acid-catalyzed process is a cornerstone of industrial phenol (B47542) production (the cumene (B47948) process) and involves a complex sequence of ionic intermediates and migrations. wikipedia.orgresearchgate.net The rate of this decomposition is significantly accelerated by acid; for similar hydroperoxides, the decomposition rate increases exponentially as the pH decreases from 6.1 to 4.1. nih.govrsc.org

Solvolysis Mechanisms Involving Carbocation Intermediates

The mechanism begins with the protonation of the terminal oxygen atom of the hydroperoxide group by an acid catalyst. wikipedia.org This is followed by the heterolytic cleavage of the O-O bond, which results in the elimination of a water molecule and the formation of an intermediate with a positive charge on an oxygen atom.

This intermediate then undergoes a critical rearrangement step: the migration of one of the groups attached to the tertiary carbon to the adjacent, electron-deficient oxygen atom. In the case of this compound, this involves the migration of either the anthracene group or a methyl group. The migration of the aryl group (anthracene) is generally preferred over the alkyl group (methyl), leading to the formation of a resonance-stabilized tertiary carbocation. wikipedia.orgstackexchange.com The stability of this carbocation is a crucial driving force for the reaction; carbocations are stabilized by alkyl substitution and by resonance, with lone-pair donation from an adjacent oxygen being a particularly powerful stabilizing factor. cureffi.org This step is analogous to rearrangements seen in Baeyer-Villiger and Criegee reactions. wikipedia.org

The resulting carbocation is then attacked by a nucleophile, typically water in solvolysis reactions, to form a hemiacetal-like structure. wikipedia.orgnih.govnih.gov

Intramolecular Rearrangements and Tautomerization Pathways

Following the nucleophilic attack on the carbocation, the final steps involve intramolecular proton transfer and subsequent decomposition of the hemiacetal. wikipedia.org This breakdown yields two final products. Based on the analogous cumene process, the decomposition of this compound is expected to yield acetone (B3395972) and 2-anthrol (an anthracene equivalent of phenol). wikipedia.org

The table below summarizes the expected products from the acid-catalyzed decomposition of various hydroperoxides.

HydroperoxideMigrating GroupProductsReference
Cumene hydroperoxidePhenylPhenol, Acetone wikipedia.org
This compoundAnthracenyl2-Anthrol, Acetone wikipedia.org
m-Dihydroperoxyisopropylbenzene (m-DHP)IsopropylphenylResorcinol, Acetone epo.org
Tertiary Aliphatic HydroperoxidesAlkylKetones, Alcohols google.com

Metal-Catalyzed Decomposition and Oxidation Mechanisms

The decomposition of organic hydroperoxides like this compound can be significantly accelerated by the presence of transition metals. These metals act as catalysts, facilitating the cleavage of the weak oxygen-oxygen bond and promoting oxidation reactions.

Transition metals, particularly those with variable oxidation states such as vanadium, chromium, and rhodium, are effective catalysts for the activation of hydroperoxides. acs.orgepa.govfrontiersin.orgnih.gov The catalytic process generally involves the coordination of the hydroperoxide to the metal center. This interaction polarizes and weakens the O-O bond, facilitating its cleavage.

The metal-catalyzed oxidation of anthracene using a hydroperoxide typically proceeds through a catalytic cycle. While the specifics can vary depending on the metal and reaction conditions, a general mechanism can be outlined.

A notable example is the oxidation of anthracene with tert-butyl hydroperoxide (TBHP) catalyzed by chromium-based metal-organic frameworks (MOFs) like Cr-MIL-101. epa.gov The proposed mechanism involves a reversible interaction between the hydroperoxide and the Cr(III) centers within the MOF structure. This interaction leads to the formation of an active chromium-peroxo species, which is the rate-limiting step. epa.gov This active species then transfers an oxygen atom to the anthracene substrate, leading to primary oxygenated products such as anthrahydroquinone and oxanthrone, which are subsequently oxidized to the final product, anthraquinone (B42736). epa.gov

The general steps in such a catalytic cycle can be summarized as:

Activation of the Catalyst: The initial metal complex may first react with the hydroperoxide to form the active catalytic species.

Formation of the Active Oxidizing Species: The catalyst interacts with the hydroperoxide, such as this compound, to form a metal-peroxo or metal-oxo species.

Oxygen Transfer: The active oxidizing species attacks the anthracene ring, typically at the 9 and 10 positions, transferring an oxygen atom.

Product Formation and Catalyst Regeneration: The oxidized anthracene product is released, and the catalyst is regenerated to its initial state, allowing it to participate in another cycle.

Studies have shown that for the oxidation of anthracene with TBHP over Cr-MIL-101, the reaction is first order in both the hydroperoxide and the catalyst, and zero order in anthracene, indicating that the formation of the active oxidizing species is the slower, rate-determining step. epa.gov

Table 1: Kinetic Parameters for the Oxidation of Anthracene with tert-Butyl Hydroperoxide (TBHP) over Cr-based MOF Catalysts

CatalystActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (L/(mol·min))Reaction Order (Anthracene)Reaction Order (TBHP)Reaction Order (Catalyst)
Cr-MIL-101157.10 x 10⁶011
Cr-MIL-100153.10 x 10⁶011

Radical-Mediated Chain Reactions and Propagation

In the absence of a metal catalyst, or under thermal or photolytic conditions, this compound can decompose via radical mechanisms. The weak O-O bond is prone to homolytic cleavage, initiating a cascade of radical reactions.

The peroxidation of organic compounds through a radical mechanism follows a well-established three-stage process: initiation, propagation, and termination. masterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com

Initiation: This is the initial step where free radicals are generated. For this compound, this involves the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy. This cleavage can be induced by heat or light and results in the formation of an alkoxyl radical and a hydroxyl radical.

Reaction: R-O-OH → R-O• + •OH (where R is the 2-(anthracen-2-yl)propane group)

Propagation: In this stage, the radicals formed during initiation react with other molecules to create new radicals, thus propagating the chain reaction. masterorganicchemistry.comchemistrysteps.com This can involve the abstraction of a hydrogen atom from another molecule or addition to an unsaturated bond. The newly formed radicals can then continue the chain. These steps are typically very fast and can repeat many times. masterorganicchemistry.com

Example Reaction: R-O• + R'-H → R-OH + R'•

Termination: The chain reaction is terminated when two radicals react with each other to form a stable, non-radical product. youtube.comyoutube.com This depletes the concentration of radicals, bringing the chain reaction to a halt.

Example Reactions:

R-O• + R-O• → R-O-O-R

R'• + R'• → R'-R'

R-O• + R'• → R-O-R'

Alkoxyl (RO•) and peroxyl (ROO•) radicals are the key intermediates that drive the dynamics of radical-mediated decomposition and oxidation.

The decomposition of a tertiary hydroperoxide like this compound initially yields an alkoxyl radical (the 2-(anthracen-2-yl)propane-2-oxyl radical). These alkoxyl radicals are highly reactive and can undergo several subsequent reactions, including:

Hydrogen Abstraction: As mentioned in the propagation step, they can abstract a hydrogen atom from a suitable donor.

β-Scission: Tertiary alkoxyl radicals can undergo fragmentation, breaking a carbon-carbon bond to form a ketone and a new alkyl radical. nih.gov

Peroxyl radicals are formed when an alkyl or aryl radical (R'•) reacts with molecular oxygen (O₂), a process that is often diffusion-controlled.

Reaction: R'• + O₂ → R'-OO•

These peroxyl radicals are generally less reactive than alkoxyl radicals but are crucial for sustaining the chain reaction in an aerobic environment. They can abstract hydrogen atoms from other molecules to form a hydroperoxide (R'-OOH) and a new radical, thereby propagating the chain. The self-reaction of peroxyl radicals can lead to termination products or, in some cases, generate more alkoxyl radicals. nih.govnih.govacs.org

Thermal Decomposition Kinetics and Energetics

The thermal stability of this compound is low due to the labile peroxide bond. It is suggested that this compound likely decomposes at temperatures below 100°C. The primary step in the thermal decomposition is the homolytic cleavage of the O-O bond.

Table 2: Comparative Thermal Decomposition Kinetic Data

CompoundDecomposition Temperature Range (°C)Activation Energy (Ea) (kJ/mol)Reaction OrderNote
This compound&lt; 100 (estimated)N/AN/AEstimated based on the lability of the O-O bond.
Anthracene> 40052.2 - 148.0N/AFor formation of various gaseous products. rsc.org
DL-2-naproxen251 - 297201.62A polycyclic aromatic compound derivative. researchgate.net
Vectra Copolyester~450 - 550255 - 374N/AAn aromatic polyester. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of Anthracenyl Peroxy Compounds

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the detection and characterization of radical intermediates, which are often central to the chemistry of peroxy compounds. The thermal or photochemical decomposition of compounds like 2-(Anthracen-2-YL)propane-2-peroxol is expected to proceed via homolytic cleavage of the O-O bond, generating radical species.

EPR spectroscopy can be employed to study the thermal decomposition of anthracene (B1667546) peroxides. scirp.org The process typically involves the cleavage of the O-O bridge, leading to the formation of an alkoxy intermediate radical. scirp.org The concentration of this radical can be monitored over time, and its EPR spectrum can provide valuable structural information. For instance, the g-value and hyperfine splitting constants can help in identifying the specific radical species formed. scirp.org In the case of anthracene derivatives, the EPR spectrum may show hyperfine coupling to the protons on the anthracene ring system. scirp.orgnih.gov

A detailed investigation of an anthracene oxidation reaction in concentrated sulfuric acid has been conducted as a model system for polyaromatic hydrocarbons, utilizing EPR to monitor the radical-mediated oxidation reactions. nih.gov Unrestricted 3-21G/B3LYP DFT calculations can be used to estimate radical hyperfine spacing (hfs) and identify the characteristic EPR-spin transitions of the anthracene radical intermediate. nih.gov The reaction of hydrogen peroxide with various heme proteins has also been studied using low-temperature EPR spectroscopy, with a focus on the peroxyl radicals formed during the reaction. nih.gov

Table 1: Hypothetical EPR Spectral Parameters for Radicals Derived from this compound

Radical Speciesg-valueHyperfine Coupling Constants (aH) in mT
Anthracen-2-yl-dimethylmethoxyl radical~2.003aH(CH3) ≈ 1.5-2.0, additional smaller couplings from anthracene protons
Anthracenyl radical cation~2.0026Complex pattern with multiple couplings (e.g., aH1,4,5,8 ≈ 0.3, aH2,3,6,7 ≈ 0.15, aH9,10 ≈ 0.6)

Time-Resolved Spectroscopic Techniques for Identification of Transient Intermediates

The reactions of peroxy compounds often involve short-lived transient intermediates that cannot be studied by conventional spectroscopic methods. Time-resolved spectroscopic techniques, such as flash photolysis coupled with transient absorption spectroscopy, are essential for identifying and characterizing these fleeting species. These methods allow for the observation of reaction intermediates on timescales ranging from femtoseconds to milliseconds. byopera.com

For anthracenyl peroxy compounds, time-resolved spectroscopy can be used to monitor the formation and decay of excited states, radicals, and other intermediates following photoexcitation. acs.org The wavelength dependence of the photochemistry of anthracene-9,10-endoperoxide has been quantitatively investigated, identifying the main primary and secondary photoproducts. acs.org By analyzing the transient absorption spectra, it is possible to obtain kinetic data and propose detailed reaction mechanisms. For example, time-resolved infrared (TR-IR) spectroscopy can provide structural information about transient species by monitoring changes in their vibrational spectra over time. byopera.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules. Advanced NMR techniques can provide detailed insights into the reaction mechanisms of anthracenyl peroxy compounds. While direct detection of paramagnetic intermediates by NMR is challenging, it is invaluable for characterizing the stable starting materials and final products of the reaction.

¹H and ¹³C NMR can be used to confirm the structure of this compound and its reaction products. researchgate.net Furthermore, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the stereochemistry of the products, which can be crucial for understanding the reaction mechanism. The formation of an anthracene dimer product, for instance, has been well-defined using ¹H-NMR and ¹H–¹H correlation spectroscopy (COSY). nih.gov

Recent advancements have demonstrated that optimized NMR spectroscopy allows for the direct, interference-free, quantitative measurement of hydrogen peroxide down to submicromolar levels in a wide range of fluids. pnas.orgpnas.org This technique can be extended to organic hydroperoxides, where the chemical shifts are sensitive to the structure of the peroxide. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)
Anthracene ring protons7.5 - 8.5
Propane methyl protons1.5 - 2.0
Peroxol proton (-OOH)9.0 - 11.0

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Product Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules by analyzing their mass-to-charge ratio. It is particularly useful for identifying reaction products and intermediates in complex mixtures. Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed for the analysis of anthracenyl peroxy compounds and their degradation products. copernicus.org

High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of the products. copernicus.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ions, which can provide valuable structural information. copernicus.org For instance, the fragmentation of a peroxide-containing molecule might involve the characteristic loss of an oxygen atom or a hydroxyl radical. The analysis of organic hydroperoxides and peroxy acids has been achieved using APCI-tandem mass spectrometry. copernicus.org

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Structural Features in Reactive States

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound. thermofisher.com These techniques are valuable for characterizing this compound and monitoring its reactions.

The O-O stretching vibration in peroxides typically appears as a weak to medium intensity band in the FTIR and Raman spectra, generally in the region of 800-900 cm⁻¹. optica.org The C-O stretching vibrations and the characteristic modes of the anthracene ring system would also be observable. mdpi.com By monitoring changes in the vibrational spectra during a reaction, it is possible to follow the disappearance of the peroxide and the appearance of new functional groups in the products. For instance, the formation of a carbonyl group from the decomposition of the peroxide would be indicated by the appearance of a strong C=O stretching band in the region of 1700-1750 cm⁻¹. researchgate.net

Chromatographic Techniques for Comprehensive Reaction Mixture Analysis and Product Separation

Chromatographic techniques are essential for the separation and analysis of complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of organic peroxides and their reaction products. nih.govncsu.edunih.govseparationmethods.com

In HPLC, a variety of detectors can be used, including UV-Vis, fluorescence, and mass spectrometry, to detect and quantify the components of the mixture. nih.govnih.gov The choice of the stationary and mobile phases is critical for achieving good separation. For anthracenyl compounds, which are often fluorescent, a fluorescence detector can provide high sensitivity and selectivity. nih.gov GC is suitable for the analysis of volatile and thermally stable compounds. ncsu.edu When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of the separated components based on their mass spectra. researchgate.netresearchgate.net

Table 3: Summary of Analytical Techniques and Their Applications

TechniqueInformation ObtainedApplication to this compound
EPR SpectroscopyDetection and characterization of radical speciesStudying the homolytic cleavage of the O-O bond and identifying the resulting radicals. scirp.orgnih.govnih.gov
Time-Resolved SpectroscopyIdentification and kinetics of transient intermediatesObserving excited states and short-lived radicals formed during photochemical reactions. byopera.comacs.org
NMR SpectroscopyStructural and stereochemical informationCharacterizing the starting material and stable reaction products. nih.govresearchgate.net
Mass SpectrometryMolecular weight and fragmentation pathwaysIdentifying reaction products and elucidating their structures. copernicus.orgcopernicus.org
Vibrational Spectroscopy (FTIR, Raman)Functional groups and molecular structureMonitoring the disappearance of the peroxide and the formation of new functional groups. optica.orgmdpi.comresearchgate.net
Chromatographic Techniques (HPLC, GC)Separation and quantification of mixture componentsAnalyzing the complex mixture of products from the decomposition of the peroxide. nih.govncsu.edunih.govseparationmethods.com

Derivatization and Functionalization Strategies for Anthracenyl Peroxy Compounds

Selective Chemical Modification of the Peroxy Group

The hydroperoxide group is a reactive functional group that can undergo a variety of selective chemical transformations. These modifications can be used to alter the compound's stability, solubility, and reactivity, or to introduce new functionalities.

One of the most common reactions of hydroperoxides is their reduction to the corresponding alcohols. This transformation can be achieved with a high degree of selectivity using mild reducing agents, thereby avoiding unwanted reactions at the anthracene (B1667546) core. A particularly effective reagent for this purpose is triphenylphosphine (PPh₃), which chemoselectively reduces hydroperoxides to alcohols while being oxidized to triphenylphosphine oxide. rsc.orgresearchgate.netresearchgate.netcdnsciencepub.com This reaction is typically carried out under mild conditions and offers high yields. rsc.org

Another strategy for modifying the peroxy group is through the formation of ethers. For instance, in the presence of a suitable catalyst, the hydroperoxide can react with alcohols to form peroxy ethers. Alternatively, acid-catalyzed addition of the hydroperoxide to vinyl ethers can yield new peroxide compounds with altered properties. wikipedia.org The cleavage of the O-O bond can also be controlled, for example, through photochemical means, to generate alkoxy radicals that can initiate other reactions.

Interactive Table: Selective Modifications of the Peroxy Group

TransformationReagent/ConditionProductKey Features
ReductionTriphenylphosphine (PPh₃)2-(Anthracen-2-yl)propan-2-olHigh selectivity, mild conditions, high yield.
Ether FormationAcid catalyst, Alcohol2-(Anthracen-2-yl)-2-(alkoxy)propaneIntroduces new functional groups, alters solubility.
Peroxy Ether SynthesisAcid catalyst, Vinyl Ether2-(Anthracen-2-yl)-2-(alkoxy)peroxypropaneCreates a new peroxide with different stability.

Directed Functionalization of the Anthracene Core and Side Chains

The anthracene core of "2-(Anthracen-2-YL)propane-2-peroxol" is amenable to a range of functionalization reactions, allowing for the tuning of its electronic, optical, and physical properties. Electrophilic aromatic substitution is a powerful tool for introducing substituents onto the anthracene ring system. stackexchange.com The positions of substitution are influenced by both the inherent reactivity of the anthracene core and the directing effects of the existing 2-(propane-2-peroxol) group. For instance, bromination can be achieved to introduce bromine atoms at specific positions, which can then serve as handles for further cross-coupling reactions to introduce a wide variety of functional groups. beilstein-journals.orgnih.gov

The introduction of silyl groups, such as triisopropylsilyl (TIPS), onto the anthracene core can be used to control the solid-state packing of the molecules, which in turn influences their photophysical properties like emission and waveguiding. acs.orguky.edu This strategy is particularly relevant for the development of organic electronic materials. Furthermore, the installation of B-N Lewis pairs at the periphery of the anthracene backbone can dramatically lower the LUMO energy, leading to significant bathochromic shifts in absorption and emission, and enabling applications in sensing and optoelectronics. nsf.gov

Functionalization can also be directed at the propane side chain, for example, by introducing additional functional groups to the methyl groups, although this is generally more challenging.

Interactive Table: Functionalization of the Anthracene Core

Reaction TypeReagent/ConditionFunctional Group IntroducedImpact on Properties
Electrophilic SubstitutionBr₂, Lewis AcidBromo (-Br)Enables further functionalization via cross-coupling.
SilylationSilylating agent (e.g., TIPS-Cl)Silyl (-SiR₃)Controls solid-state packing and photophysical properties. acs.orguky.edu
B-N AnnulationBCl₃, AlCl₃, hindered baseB-N Lewis PairLowers LUMO energy, red-shifts absorption and emission. nsf.gov
NitrationHNO₃, H₂SO₄Nitro (-NO₂)Can be reduced to an amino group for further derivatization.

Synthesis of Novel Peroxide-Containing Macromolecules and Polymeric Systems

"this compound" can be utilized as a monomer or an initiator in the synthesis of novel peroxide-containing macromolecules and polymeric systems. The presence of the anthracene moiety allows for polymerization strategies based on this functional group, while the peroxide can act as a radical initiator.

One powerful technique for creating well-defined polymers is Atom Transfer Radical Polymerization (ATRP). researchgate.netacs.orgcapes.gov.brresearchgate.net An ATRP initiator containing an anthracene unit can be synthesized, and "this compound" could potentially be modified to serve as such an initiator. This would allow for the synthesis of polymers with an anthracene and a peroxide group at one end of the polymer chain. researchgate.netacs.orgcapes.gov.br Such polymers could exhibit interesting photophysical properties and could be used as fluorescent probes or in photoresist materials. acs.org

Furthermore, the peroxide functionality can be used to initiate the polymerization of various vinyl monomers, leading to the formation of block copolymers. google.comresearchgate.netepo.org In a two-stage polymerization process, the peroxide-containing initiator can first be used to polymerize one type of monomer, resulting in a polymer chain with a peroxide group. This macroinitiator can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. google.com This approach allows for the creation of materials with tailored physical and mechanical properties. The synthesis of polymeric hydroperoxides has also been explored, which could lead to materials with novel oxidative properties. rsc.org

Interactive Table: Synthesis of Peroxide-Containing Polymeric Systems

Polymerization TechniqueRole of Anthracenyl Peroxy CompoundMonomer ExamplesResulting Polymer ArchitecturePotential Applications
Atom Transfer Radical Polymerization (ATRP)Modified to act as an initiatorStyrene, Methyl methacrylateEnd-functionalized polymer with anthracene and peroxidePhotoactive materials, fluorescent probes. researchgate.netacs.orgcapes.gov.brresearchgate.net
Radical PolymerizationInitiatorVinyl monomers (e.g., acrylates, styrenes)Homopolymers or random copolymersModifiers for resins, coating materials.
Two-Stage Radical PolymerizationInitiator for macroinitiator synthesisTwo different vinyl monomersBlock copolymersPolymer blends, property modifiers. google.comresearchgate.net

Applications in Advanced Organic Synthesis and Chemical Research

Future Research Directions in Anthracenyl Peroxy Compound Chemistry

Development of Green and Sustainable Synthetic Methodologies for Peroxy Compounds

The imperative for environmentally benign chemical processes necessitates a departure from traditional synthetic routes for organic peroxides, which often rely on hazardous reagents and generate significant waste. Future research will be heavily focused on the development of green and sustainable methodologies for the synthesis of anthracenyl peroxy compounds.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate a variety of organic reactions, often leading to higher yields and purities in shorter reaction times. wikipedia.orgnih.gov The application of microwave irradiation to the synthesis of anthracene (B1667546) derivatives has already demonstrated its potential for efficiency and environmental friendliness. rsc.orgresearchgate.netamecj.com Future work should explore the microwave-assisted hydroperoxidation of anthracenyl precursors, potentially leading to rapid and solvent-free or solvent-minimized synthetic protocols.

Another key area of development is ultrasound-mediated synthesis . Sonochemistry has emerged as a powerful tool for enhancing reaction rates and yields in heterogeneous systems. nih.govresearchgate.net The application of ultrasound to the synthesis of dialkyl peroxides has been shown to be an effective and green approach. copernicus.org Research into the sonochemical synthesis of anthracenyl hydroperoxides could offer a low-energy and efficient alternative to conventional methods.

Furthermore, the principles of green chemistry will guide the selection of solvents and catalysts. The use of safer, renewable, and biodegradable solvents, or even solvent-free reaction conditions, will be a priority. mdpi.com The development of heterogeneous catalysts that can be easily separated and recycled will also be crucial in minimizing the environmental impact of peroxide synthesis. acs.org The overarching goal is to establish synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable.

Exploration of Novel Catalytic Systems for Peroxide Transformations with Enhanced Selectivity

The selective transformation of the peroxy group is central to harnessing the synthetic utility of compounds like 2-(Anthracen-2-YL)propane-2-peroxol. Future research will undoubtedly focus on the discovery and development of novel catalytic systems that can control the reactivity of the O-O bond with high precision.

Transition metal catalysis has long been a cornerstone of oxidation chemistry, and its application to peroxide transformations continues to be a vibrant area of research. copernicus.org Catalysts based on metals such as iron, copper, manganese, and cobalt have shown promise in the selective peroxidation of various organic substrates. copernicus.org The selective oxidation of the anthracene core itself has also been a subject of study, with catalysts being developed to target specific positions on the aromatic ring. nih.govresearchgate.net Future efforts will likely involve the design of sophisticated transition metal complexes that can selectively activate the peroxy group of anthracenyl compounds for specific reactions, such as epoxidation or hydroxylation of target substrates.

Metal-Organic Frameworks (MOFs) are emerging as a highly promising class of catalysts for selective oxidation reactions. rsc.orgresearchgate.netnih.gov Their well-defined porous structures and tunable metal centers offer unique opportunities for controlling substrate access to the active sites and influencing reaction selectivity. nih.gov Research into the use of MOFs for the activation of hydrogen peroxide and other organic peroxides has demonstrated their potential for high efficiency and selectivity in various oxidation processes. nih.govrsc.org The encapsulation of catalytically active species within the pores of MOFs could provide a powerful strategy for controlling the reactivity of anthracenyl peroxy compounds and preventing undesired side reactions.

Biocatalysis offers an environmentally friendly and highly selective approach to peroxide transformations. nih.govnih.gov Enzymes such as peroxidases and lipoxygenases can catalyze a wide range of oxidation reactions with remarkable specificity. amecj.comresearchgate.net The development of engineered enzymes or the discovery of novel biocatalysts capable of acting on anthracenyl peroxy substrates could open up new avenues for the synthesis of complex and valuable molecules under mild and sustainable conditions.

Integration of Machine Learning and Artificial Intelligence for Reaction Pathway Prediction and Optimization

The complexity of peroxide reaction mechanisms and the vast parameter space for reaction optimization present significant challenges to traditional experimental approaches. The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize this field by enabling the rapid prediction of reaction outcomes and the efficient optimization of reaction conditions. nih.govnih.govacs.org

Furthermore, AI algorithms can be used to optimize reaction parameters, such as catalyst loading, temperature, and solvent, to maximize product yield and minimize the formation of byproducts. amecj.comrsc.org This approach can significantly reduce the number of experiments required to identify optimal reaction conditions, saving time and resources. The use of AI in catalyst design is another exciting frontier, where machine learning can accelerate the discovery of novel catalysts with enhanced activity and selectivity for peroxide transformations. nih.govresearchgate.netnih.govchemrxiv.org

Computational chemistry will also play a crucial role in elucidating reaction mechanisms. rsc.orgcopernicus.orgnih.gov Density functional theory (DFT) and other quantum chemical methods can be used to model the reaction pathways of hydroperoxides, providing valuable insights into the energetics and transition states of key elementary steps. This information can then be used to refine and validate the predictions of machine learning models.

Design of Peroxy Compounds with Tunable Reactivity for Specific Chemical Transformations

The ability to fine-tune the reactivity of the peroxy group is a key objective for the rational design of new synthetic reagents. For anthracenyl peroxy compounds, the extensive aromatic system provides a versatile scaffold for introducing functional groups that can modulate the electronic and steric properties of the peroxide moiety.

Structure-reactivity relationship studies will be fundamental to this endeavor. By systematically varying the substituents on the anthracene core and the side chain bearing the peroxy group, it will be possible to establish clear correlations between molecular structure and reactivity. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups on the anthracene ring is expected to influence the stability and reactivity of the O-O bond. researchgate.net Computational studies can provide valuable guidance in predicting these effects and identifying promising candidate structures. copernicus.org

The synthesis of functionalized organic peroxides with tailored properties will be a major focus of future research. rsc.org This could involve the incorporation of directing groups that can steer the reactivity of the peroxy group towards specific sites on a substrate molecule. Alternatively, the peroxide could be tethered to a recognition motif that allows for selective binding to a particular target, enabling highly specific chemical transformations. The synthesis of anthracene derivatives with various functional groups is already well-established, providing a solid foundation for the development of these more complex peroxy compounds. nih.govelsevierpure.com

The ultimate goal is to create a toolbox of anthracenyl peroxy reagents with a wide range of reactivities, from highly reactive species for challenging oxidations to more stable compounds for controlled and selective transformations. This will require a close interplay between synthetic chemistry, physical organic chemistry, and computational modeling.

Advanced Characterization of Transient Species and Elusive Reaction Intermediates under Operando Conditions

A deep understanding of reaction mechanisms is essential for the rational design of new and improved chemical processes. In the context of peroxide chemistry, many of the key intermediates, such as radicals and other transient species, are highly reactive and short-lived, making them difficult to detect and characterize using conventional analytical techniques.

Operando spectroscopy is a powerful set of techniques that allows for the in-situ monitoring of chemical reactions as they occur. By providing real-time information about the concentrations of reactants, products, and intermediates, operando methods can provide unprecedented insights into reaction mechanisms. Future research in anthracenyl peroxy chemistry will increasingly rely on techniques such as operando Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-visible spectroscopy to probe the intimate details of catalytic and non-catalytic transformations.

The identification of elusive reaction intermediates is a major challenge that will require the development and application of advanced analytical methods. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical species, while mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to identify and quantify a wide range of reaction components. The synthesis and characterization of authentic standards of potential intermediates will also be crucial for their unambiguous identification in complex reaction mixtures. nih.gov

By combining these advanced characterization techniques with kinetic studies and computational modeling, it will be possible to build a comprehensive picture of the reaction pathways involved in the transformations of anthracenyl peroxy compounds. This fundamental understanding will be invaluable for the development of more efficient, selective, and sustainable chemical processes.

Q & A

Basic: What are the established methods for synthesizing 2-(Anthracen-2-YL)propane-2-peroxol?

Answer:
The synthesis typically involves condensation reactions between anthracene derivatives and peroxol precursors. For example, analogous compounds like anthraquinone derivatives are synthesized via nucleophilic substitution or acid-catalyzed condensation, where 2-aminoanthraquinone reacts with acyl chlorides or sulfonyl chlorides under anhydrous conditions . Key parameters include:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of anthracene derivative to peroxol precursor to minimize side products.
  • Solvent selection : Use dry dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis.
  • Temperature control : Reactions are often conducted at 0–5°C to stabilize reactive intermediates.
    Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How is the crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : Employ SHELXL for structure solution and refinement. Typical parameters:
    • R factor : <0.06 for high-quality data (e.g., R₁ = 0.063 in analogous anthracene derivatives) .
    • Data-to-parameter ratio : >15:1 to ensure reliability .
  • Validation : Check for disorder in the peroxol group using PLATON or Olex2 .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing vs. solution-state behavior. Methodological approaches:

  • Variable-temperature NMR : Probe conformational changes (e.g., -40°C to 80°C in CDCl₃).
  • DFT calculations : Compare optimized geometries (Gaussian 16, B3LYP/6-31G*) with XRD data to identify dominant conformers .
  • Patterson synthesis : Use SHELXD to model disorder in XRD data, refining occupancy factors for alternative positions .

Advanced: What strategies optimize the stability of this compound under experimental conditions?

Answer:
Peroxol groups are prone to thermal and photolytic degradation. Mitigation strategies:

  • Storage : Keep in amber vials at -20°C under argon.
  • Light exclusion : Use UV-filtered light (λ >400 nm) during handling.
  • Stabilizers : Add 0.1% w/v hydroquinone to inhibit radical decomposition .
  • Kinetic studies : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to establish half-life under varying conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Peroxide hazards : Avoid friction, shock, or heat sources. Conduct small-scale reactions (<100 mg) in fume hoods.
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste disposal : Quench peroxides with FeSO₄ solution before disposal .

Advanced: How can computational methods guide the design of derivatives with enhanced photophysical properties?

Answer:

  • TD-DFT calculations : Predict absorption/emission spectra (e.g., CAM-B3LYP/def2-TZVP) by modeling excited-state transitions in anthracene and peroxol moieties .
  • Molecular docking : Screen for π-π stacking interactions (AutoDock Vina) to optimize solid-state luminescence.
  • Charge-transfer analysis : Use Multiwfn to map electron density differences and identify substituents that enhance quantum yield .

Basic: What analytical techniques confirm the purity of synthesized this compound?

Answer:

  • HPLC-MS : Use a reverse-phase C18 column (gradient: 70–95% acetonitrile in water) with ESI+ detection (expected [M+H]⁺ ~350–400 m/z).
  • Elemental analysis : Match C, H, O percentages to theoretical values (±0.3% tolerance).
  • FT-IR : Confirm peroxol O-O stretch (820–880 cm⁻¹) and anthracene C-H bending (750 cm⁻¹) .

Advanced: How to design experiments to probe the radical-scavenging activity of this compound?

Answer:

  • DPPH assay : Prepare 0.1 mM DPPH in ethanol, add 50 µL compound solution (0.01–1 mM), and measure absorbance at 517 nm after 30 min.
  • EPR spectroscopy : Detect radical intermediates (e.g., anthracene-derived radicals) using spin traps like TEMPO .
  • Kinetic profiling : Use stopped-flow techniques to determine rate constants (k) for peroxide bond cleavage under oxidative stress .

Basic: What are the key challenges in scaling up the synthesis without compromising yield?

Answer:

  • Exothermic reactions : Use jacketed reactors with precise temperature control (±2°C).
  • Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane).
  • Oxygen sensitivity : Conduct reactions under vacuum or inert gas (N₂/Ar) to prevent peroxide degradation .

Advanced: How to address discrepancies between theoretical and experimental redox potentials?

Answer:

  • Reference electrode calibration : Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard in cyclic voltammetry.
  • Solvent effects : Compare calculations in implicit (SMD) vs. explicit solvent models (e.g., COSMO-RS).
  • Experimental validation : Perform bulk electrolysis to correlate computed HOMO/LUMO levels with observed potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.